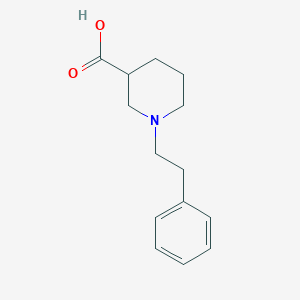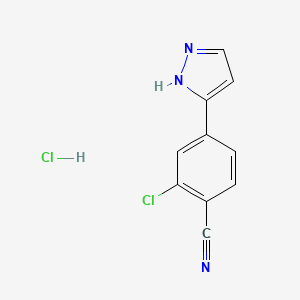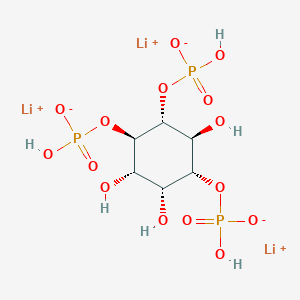![molecular formula C12H14N2O2 B3097060 Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-00-1](/img/structure/B3097060.png)
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate
概要
説明
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used as a core structure in pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is found in various drugs, including those used to treat peptic ulcers, insomnia, and hepatic encephalopathy .
作用機序
Target of Action
A similar compound, imidazo[1,2-a]pyridine-2-carbohydrazide derivative, has been found to targetPDGFRA . PDGFRA is a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family, playing a role in cell proliferation, differentiation, and migration .
Mode of Action
For instance, the imidazo[1,2-a]pyridine-2-carbohydrazide derivative interacts with key residues Lys627 and Asp836 of PDGFRA . This interaction could potentially inhibit the activity of the receptor, leading to downstream effects on cell proliferation and survival .
Biochemical Pathways
Given the potential target of pdgfra, it’s likely that the compound affects pathways related to cell proliferation, differentiation, and migration .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution characteristics
Result of Action
Related compounds have been found to exhibit cytotoxic activity, inducing apoptosis in cancer cells . This suggests that Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate may also have potential anticancer effects.
生化学分析
Biochemical Properties
It is known that imidazo[1,2-a]pyridine derivatives have a broad range of activities including anxiolytic, antiulcer, anti-mycobacterial, antiviral, anti-inflammatory, and anticancer properties
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have been found to be effective against various cancer cell lines
Molecular Mechanism
Some imidazo[1,2-a]pyridine derivatives have been found to interact with key residues of certain proteins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate under refluxing ethanol conditions . This reaction leads to the formation of the desired compound through a cyclization process. Recent advancements have introduced metal-free and aqueous conditions for the synthesis of imidazo[1,2-a]pyridines, which offer a more environmentally friendly approach .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve condensations between 2-aminopyridines and α-bromoketones or α-chloroketones . These methods may include the use of metal catalysts such as copper, iron, gold, ruthenium, and palladium, although metal-free methods are becoming more popular due to their environmental benefits .
化学反応の分析
Types of Reactions
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
類似化合物との比較
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives: These compounds have shown cytotoxic activity against various cancer cell lines.
Zolimidine: Used for treating peptic ulcers.
Zolpidem: Used for treating insomnia.
Rifaximin: Used for treating hepatic encephalopathy.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and potential biological activities.
特性
IUPAC Name |
ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-9-5-6-14-8-10(12(15)16-4-2)13-11(14)7-9/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRFHRKJGCYBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=CN2C=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate](/img/structure/B3096988.png)
![[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B3096994.png)




![2-{[Chloro(phenyl)acetyl]amino}benzamide](/img/structure/B3097030.png)

![(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B3097041.png)


![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)

![[1-(3-Aminopropyl)piperidin-4-yl]methanol](/img/structure/B3097100.png)
